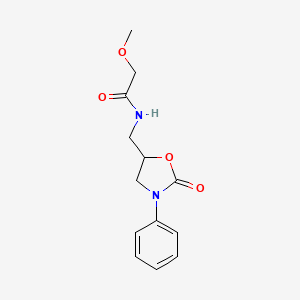

2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antibacterial and Antifungal Applications

Oxazolidinones, including compounds similar to 2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide, demonstrate significant in vitro antibacterial activity against a variety of clinically important pathogens. For instance, oxazolidinone analogs have shown efficacy against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis and faecium, Streptococcus pyogenes, and pneumoniae, among others. These compounds maintain their antibacterial activity in the presence of human serum and exhibit a bacteriostatic effect against staphylococci and enterococci, while having a bactericidal effect against streptococci. Importantly, strains resistant to other antibiotics like vancomycin and penicillin do not show cross-resistance to oxazolidinones, highlighting their potential as alternative treatments for resistant infections (Zurenko et al., 1996).

Additionally, new coumarin derivatives related to the oxazolidinone structure have been synthesized and tested for antibacterial activity, showing promising results against E. coli, S. aureus, and B. subtilis, indicating a potential for the development of new antibacterial agents (Hamdi et al., 2012).

Potential Anticancer Applications

In the realm of anticancer research, certain derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, which shares a structural motif with 2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide, have been synthesized and tested on 60 cancer cell lines. One compound, in particular, demonstrated notable cancer cell growth inhibition against eight cancer cell lines, suggesting a potential pathway for the development of new anticancer agents (Al-Sanea et al., 2020).

Role in Synthesis of Other Compounds

Compounds within the oxazolidinone family, including those related to 2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide, have been utilized in the synthesis of various other compounds. For example, N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamides have been synthesized through a novel method involving the amination and cyclization of epichloeohydrin, followed by a reaction with N-substituted ethyl carbamate. This synthesis pathway offers a mild and accessible method for producing N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamides, which could be further explored for various applications (Yang Chao, 2008).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for research on “2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide” could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications .

Propriétés

IUPAC Name |

2-methoxy-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c1-18-9-12(16)14-7-11-8-15(13(17)19-11)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFQEOSQXMKFNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CN(C(=O)O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-1-benzyl-3-(((4-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2614893.png)

![4-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2614896.png)

![5-(3,4-Dimethoxyphenyl)-3-[3-(2-ethyl-1,3-thiazol-4-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B2614898.png)

![N-[1-(Thian-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2614903.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-nitrobenzenesulfonamide](/img/structure/B2614906.png)

![3-Bromo-5-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-2-fluoropyridine](/img/structure/B2614910.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2614911.png)